Homoalanosine

herbicidal activity application rate common cocklebur

Homoalanosine is a L-α-amino acid antibiotic first isolated from the culture filtrate of Streptomyces galilaeus SC-1688. Its structure was established as L-2-amino-4-nitrosohydroxyaminobutyric acid, a rare N‑nitroso‑hydroxylamine‑bearing amino acid that exhibits potent post‑emergence herbicidal activity at extremely low field rates.

Molecular Formula C4H9N3O4
Molecular Weight 163.13 g/mol
CAS No. 24638-77-5
Cat. No. B12084202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoalanosine
CAS24638-77-5
Molecular FormulaC4H9N3O4
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C[N+](=NO)[O-])C(C(=O)O)N
InChIInChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6-
InChIKeyRMTXCTHJOJRMCZ-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoalanosine (CAS 24638-77-5): A Natural Herbicidal Antibiotic for Ultralow-Rate Weed Control


Homoalanosine is a L-α-amino acid antibiotic first isolated from the culture filtrate of Streptomyces galilaeus SC-1688 [1]. Its structure was established as L-2-amino-4-nitrosohydroxyaminobutyric acid, a rare N‑nitroso‑hydroxylamine‑bearing amino acid that exhibits potent post‑emergence herbicidal activity at extremely low field rates [1][2]. The compound demonstrates systemic translocation via the symplastic pathway, causing damage to both roots and buds after foliar application [1][2].

Why Glufosinate or Other Amino Acid Analog Herbicides Cannot Replace Homoalanosine


Although glufosinate and other amino acid biosynthesis inhibitors share a general post‑emergence herbicidal class, they differ fundamentally in application rate, systemic mobility, crop selectivity, and chemical structure. Homoalanosine controls key dicotyledonous weeds such as common cocklebur and ladysthumb at just 2.5 g/acre, whereas glufosinate requires 420 g/ha (≈170 g/acre) for adequate cocklebur control in field conditions [2][3]. Moreover, homoalanosine translocates symplastically to roots and buds, a trait far more pronounced than the limited translocation reported for glufosinate in broadleaf species [1][3]. Crucially, homoalanosine is safe for rice at 40 g/acre—a 16‑fold margin over its effective weed‑control rate—while glufosinate is inherently non‑selective and requires genetic engineering for crop tolerance [2][4]. These compound‑specific attributes preclude direct substitution without compromising efficacy, crop safety, or resistance‑management strategies.

Quantitative Differentiation Evidence for Homoalanosine (CAS 24638-77-5)


68‑Fold Lower Effective Field Rate for Common Cocklebur Control vs. Glufosinate

Homoalanosine exhibits high herbicidal activity against common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) at a post‑emergence foliar rate of 2.5 g/acre (≈6.2 g/ha) [1]. In contrast, glufosinate (phosphinothricin) requires 420 g/ha to achieve adequate control of common cocklebur under comparable field conditions [2]. This translates to an approximately 68‑fold lower effective field rate for homoalanosine, assuming equivalent weed growth stages.

herbicidal activity application rate common cocklebur Xanthium strumarium

Systemic Symplastic Translocation Versus Limited Foliar Mobility of Glufosinate

Foliar application of homoalanosine inhibits growth of roots and buds because it moves symplastically within the plant, i.e., through the interconnected cytoplasm of living cells [1][2]. This systemic behavior delivers the active compound to distal, untreated organs. By comparison, glufosinate shows limited translocation in broadleaf species; its efficacy is largely confined to the treated leaf surface [3].

systemic translocation symplastic movement herbicide mobility root inhibition

Inherent Selectivity to Rice Versus Non‑Selective Glufosinate

Homoalanosine is harmless to rice plants (Oryza sativa) even at 40 g/acre, a rate 16‑fold higher than its effective weed‑control dose [1]. In contrast, glufosinate is a non‑selective, broad‑spectrum herbicide that damages all green vegetation unless genetically engineered tolerance is introduced [2].

crop selectivity rice safety herbicide tolerance Oryza sativa

Unique N‑Nitroso‑Hydroxylamine Amino Acid Scaffold Versus Common Herbicide Chemotypes

The structure of homoalanosine, L‑2‑amino‑4‑nitrosohydroxyaminobutyric acid, contains a rare N‑nitroso‑hydroxylamine (diazeniumdiolate) group not present in any commercial herbicide [1]. By comparison, the major classes of amino acid biosynthesis inhibitors—such as sulfonylureas (e.g., chlorimuron), imidazolinones (e.g., imazaquin), and organophosphates (glufosinate)—bear sulfonamide, imidazolinone, or phosphinic acid moieties, respectively [2].

chemical structure N-nitroso amino acid analog Streptomyces metabolite

Application Scenarios for Homoalanosine Based on Quantitative Differentiation Evidence


Ultralow‑Rate Herbicide Development and Benchmarking

Homoalanosine can serve as a benchmark compound for screening and developing novel herbicides with ultralow effective field rates. Its demonstrated activity against common cocklebur and ladysthumb at 2.5 g/acre [2] sets a high standard for new molecules, enabling cost‑effective, reduced‑input weed control formulations.

Rice‑Selective Weed Management Without Genetic Modification

Because homoalanosine is safe to rice at 40 g/acre [2], it is a candidate for direct use in conventional rice paddies to control dicotyledonous weeds such as cocklebur and ladysthumb. This avoids the regulatory and consumer‑acceptance challenges associated with herbicide‑tolerant transgenic rice varieties.

Systemic Control of Perennial and Root‑Propagated Weeds

The symplastic translocation of homoalanosine to roots and buds [1][2] makes it suitable for targeting perennial weeds whose underground propagules are often missed by contact‑only herbicides. Single‑application root‑kill could reduce the number of spray passes required in orchard or non‑crop settings.

Herbicide Resistance Management Through Novel Chemotype Rotation

The unique N‑nitroso‑hydroxylamine scaffold [1] is chemically distinct from sulfonylureas, imidazolinones, and organophosphates, suggesting a different target site. Incorporating homoalanosine into rotation programs can help delay or overcome resistance to ALS‑inhibiting and glutamine‑synthetase‑inhibiting herbicides.

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